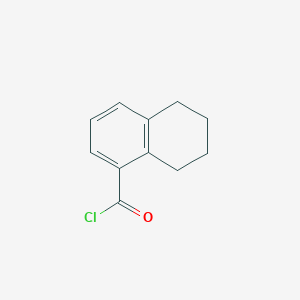

5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride

描述

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydronaphthalene derivatives often involves multi-step chemical reactions. For instance, the synthesis of 5-phenyl-1,2,3,4-tetrahydronaphthalene derivatives, which share a similar tetrahydronaphthalene core, involves a two-stage synthesis reaction. These compounds are initially prepared through a series of reactions, followed by characterization using techniques such as NMR spectroscopy and HPLC to ensure purity and structural integrity (Pietrzak & Bajorek, 2013).

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives is complex and varies based on the substituents attached to the core structure. X-ray crystallography studies provide insights into the conformation and stereochemistry of these molecules. For example, the structure of certain tetrahydronaphthalene derivatives has been solved, revealing unique conformations and stereochemistries crucial for their chemical behavior and reactivity (Mague et al., 2014).

Chemical Reactions and Properties

Tetrahydronaphthalene derivatives undergo various chemical reactions, depending on their functional groups. For instance, the reactivity of a tetrahydronaphthalene Mn(CO)3 complex with different nucleophiles has been studied, showing the formation of α-position adducts and providing insights into the compound's chemical properties (Lee et al., 1995).

作用机制

Target of Action

The primary targets of 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride are currently unknown .

Mode of Action

Given its structural similarity to other carbonyl chloride compounds, it may act as an electrophile, reacting with nucleophilic sites in biological molecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

As research progresses, we can expect to gain more insight into these effects .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

属性

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIAUXKXOZCTGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

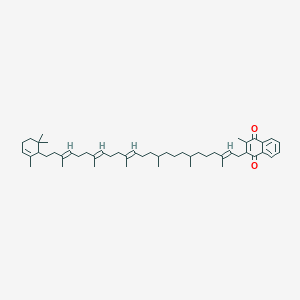

C1CCC2=C(C1)C=CC=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372971 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride | |

CAS RN |

110808-69-0 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。